molecular formula C14H16N6 B6438865 1-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)methyl]-1H-imidazole CAS No. 2549031-70-9

1-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)methyl]-1H-imidazole

Cat. No. B6438865
CAS RN: 2549031-70-9
M. Wt: 268.32 g/mol
InChI Key: AZMJOITXOSYACJ-UHFFFAOYSA-N
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Description

Imidazo[4,5-b]pyridines are a class of heterocyclic compounds that contain an imidazole ring fused with a pyridine ring . They are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .


Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridines consists of a five-membered imidazole ring fused with a six-membered pyridine ring . The exact structure of “1-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)methyl]-1H-imidazole” would depend on the specific locations of the substituents on these rings.


Chemical Reactions Analysis

Imidazo[4,5-b]pyridines can undergo a variety of chemical reactions, depending on the specific substituents on the rings . The exact reactions that “this compound” can undergo would depend on its specific structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridines can vary depending on their specific structure . For example, they are generally solid at room temperature .

Scientific Research Applications

Compound A has been studied for its potential use in various scientific research applications. One of the most promising applications is as a potential inhibitor of a certain enzyme, which has been linked to various diseases and disorders. Compound A has also been studied for its potential use in drug delivery systems, as it has been found to be able to bind to certain proteins and deliver drugs to specific target sites.

Mechanism of Action

The exact mechanism of action of Compound A is still not fully understood. However, it is believed to interact with certain enzymes in the body to inhibit their activity. This inhibition of enzyme activity is thought to be the primary mechanism of action of Compound A.
Biochemical and Physiological Effects
Compound A has been found to have several biochemical and physiological effects. These include the inhibition of certain enzymes, the binding of certain proteins, and the delivery of drugs to specific target sites. Compound A has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Compound A has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a relatively low toxicity. Additionally, Compound A has been found to be relatively stable, making it suitable for use in long-term experiments. However, Compound A is limited by its relatively low solubility, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for research into Compound A. These include further research into its mechanism of action, the development of new synthesis methods, and the exploration of its potential therapeutic applications. Additionally, further research into its pharmacokinetics and pharmacodynamics could help to better understand its potential therapeutic effects. Other potential future directions include exploring its potential use in drug delivery systems, as well as its potential use in other scientific research applications.

Synthesis Methods

Compound A was synthesized through a multi-step process. The first step was the formation of an imidazole ring from an aldehyde and an amine. This was followed by the formation of a nitrile from a nitrile precursor and a base. The nitrile was then reacted with a Grignard reagent to form an intermediate, which was then reacted with a carboxylic acid to form Compound A.

Safety and Hazards

The safety and hazards associated with imidazo[4,5-b]pyridines can vary depending on their specific structure . Some general precautions include avoiding ingestion and contact with eyes .

properties

IUPAC Name

2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-3-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6/c1-18-13-12(3-2-4-16-13)17-14(18)20-8-11(9-20)7-19-6-5-15-10-19/h2-6,10-11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMJOITXOSYACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CC(C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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